molecular formula C26H23N3O3S B11664488 N-benzyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B11664488
M. Wt: 457.5 g/mol
InChI Key: OAYNDBGWFFFISS-OVVQPSECSA-N
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Description

N-BENZYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions often require heating and the presence of an acid catalyst to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s hydrazone moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-(4-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its specific structural features, such as the naphthyl and methanesulfonamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N3O3S

Molecular Weight

457.5 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C26H23N3O3S/c1-33(31,32)29(19-20-8-3-2-4-9-20)24-16-14-22(15-17-24)26(30)28-27-18-23-12-7-11-21-10-5-6-13-25(21)23/h2-18H,19H2,1H3,(H,28,30)/b27-18+

InChI Key

OAYNDBGWFFFISS-OVVQPSECSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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